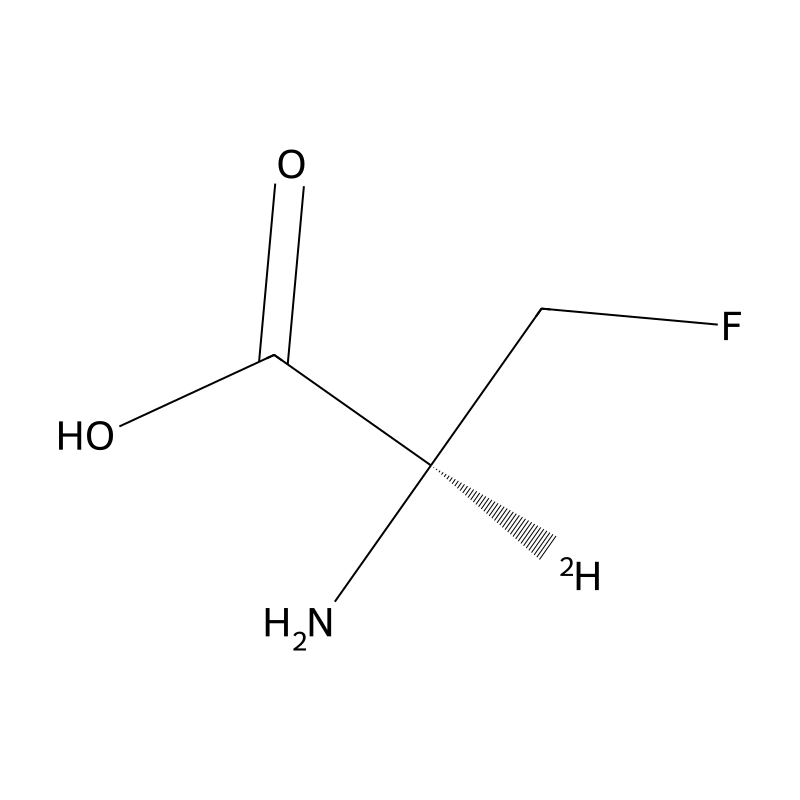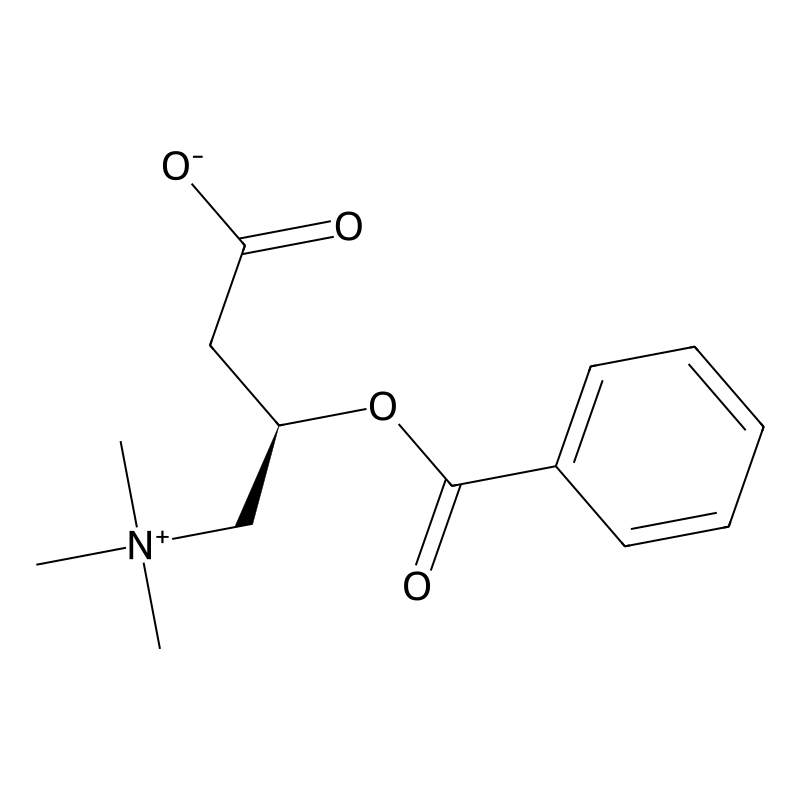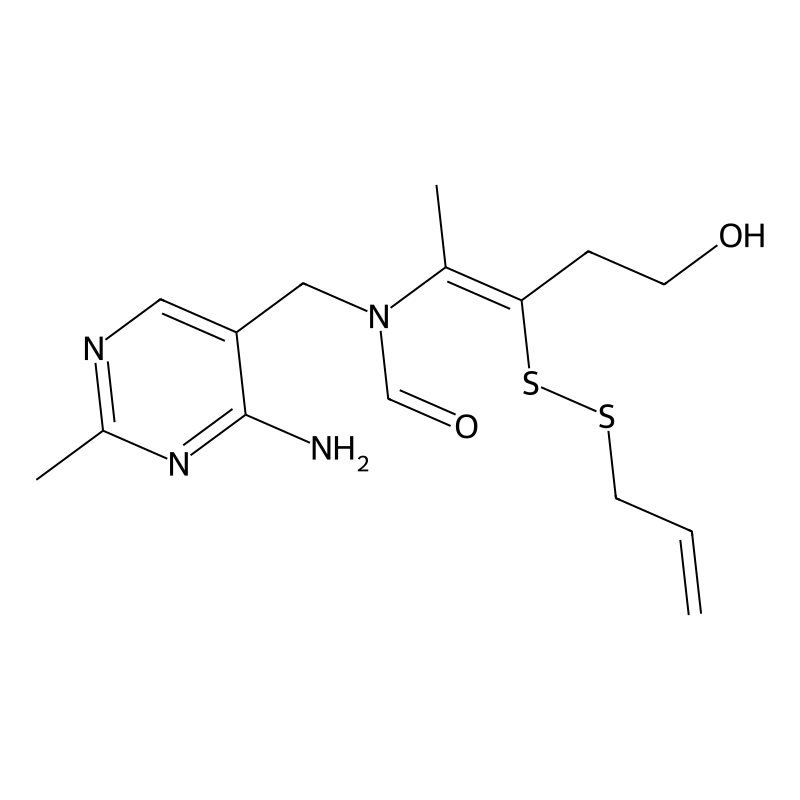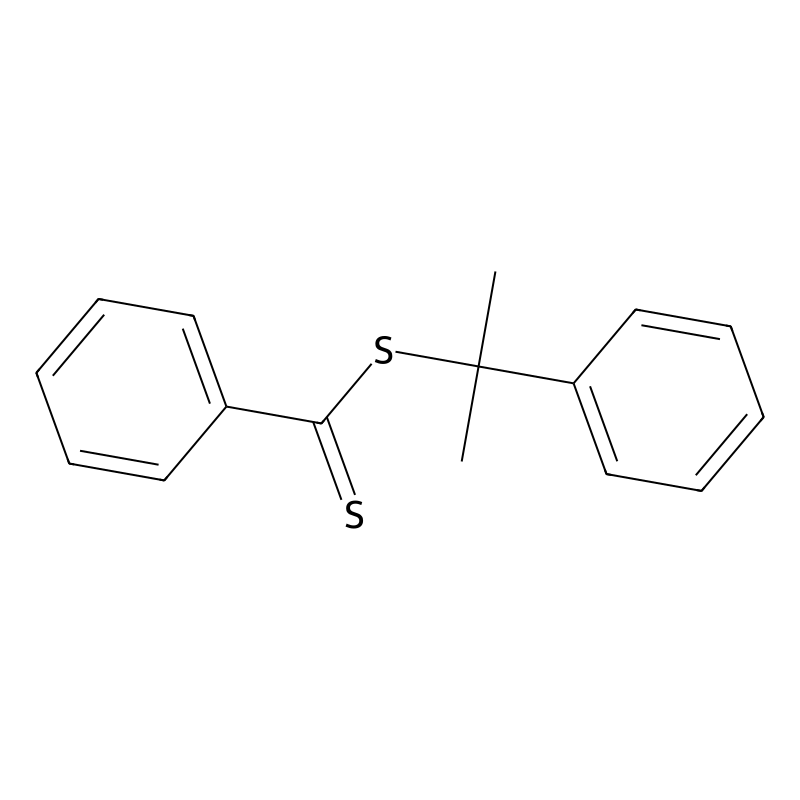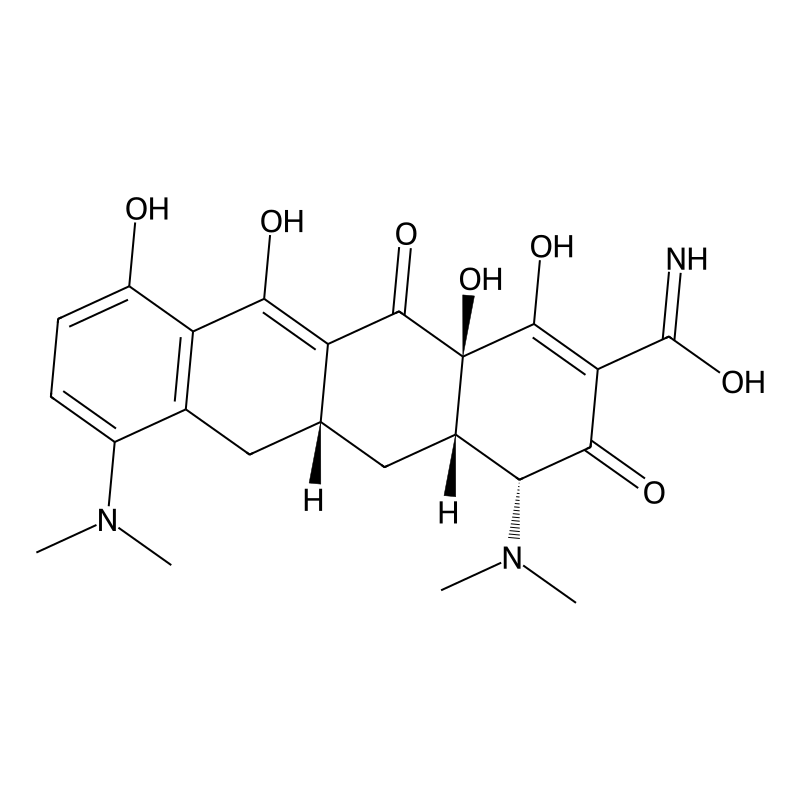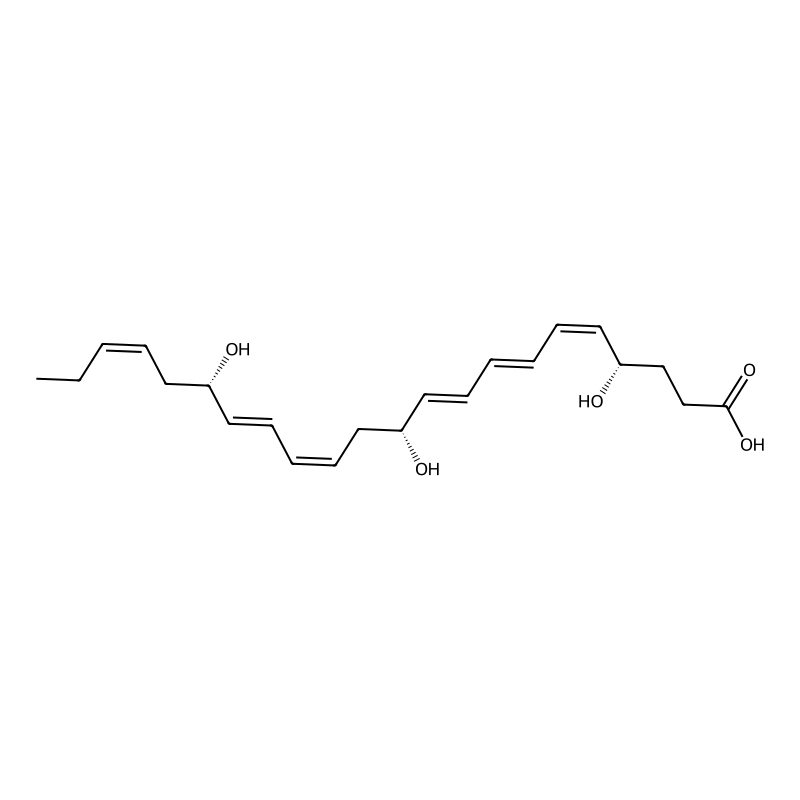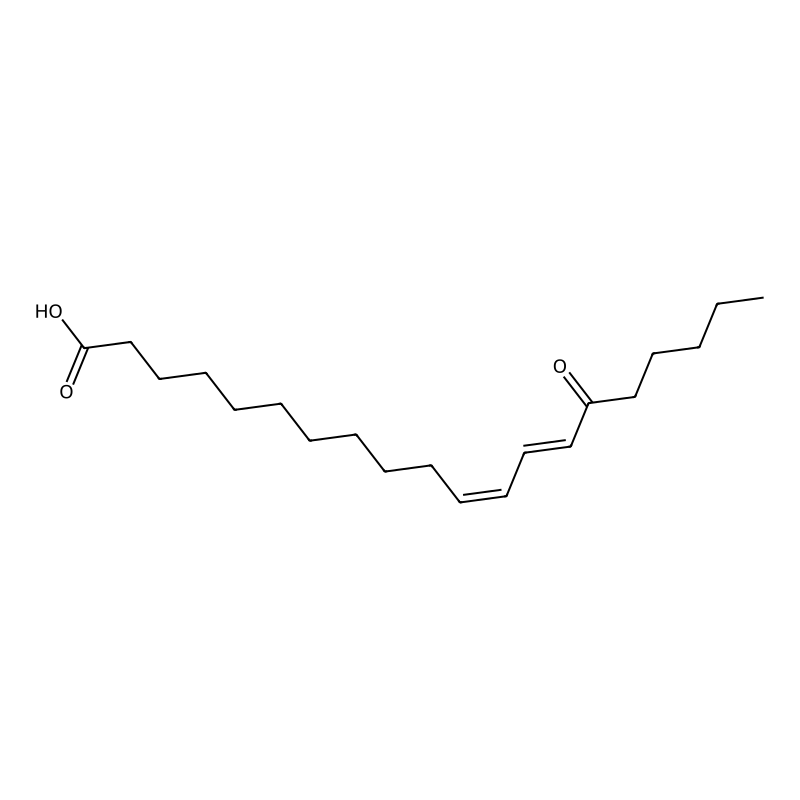6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ...](/img/structure-2d/800/S6576090.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
MICH is a heterocyclic compound containing a six-membered imidazo ring fused with a pyridine ring. It has a methyl group attached to the sixth position of the imidazole ring, a carboxylic acid group at the third position of the pyridine ring, and a hydrazide functional group attached to the carboxylic acid. While the origin of MICH is not definitively documented in scientific literature, similar heterocyclic compounds are known to be synthesized for investigation in medicinal chemistry due to their potential biological properties [].
Molecular Structure Analysis
MICH possesses a complex molecular structure with several functional groups that can influence its chemical properties. Key features include:
- Heterocyclic rings: The fused imidazo and pyridine rings are aromatic, meaning they have a stable ring structure with delocalized electrons. This aromatic character can influence the compound's stability and reactivity.
- Methyl group: The methyl group (CH3) attached to the imidazole ring can affect the molecule's hydrophobicity (water repelling) and steric hindrance (how it interacts with other molecules spatially) [].
- Carboxylic acid group (COOH): This group can participate in hydrogen bonding with other molecules and can be deprotonated to form a negatively charged carboxylate ion (COO-). This acidic functionality can influence solubility and reactivity.
- Hydrazide functional group (CONHNH2): This group can participate in hydrogen bonding and can potentially form covalent bonds with other molecules. It can also be involved in various chemical reactions.
Chemical Reactions Analysis
Specific reactions involving MICH are not documented in scientific literature, but based on its functional groups, some potential reactions include:
- Acid-base reactions: The carboxylic acid group can lose a proton (H+) to act as a Brønsted-Lowry acid, while the hydrazide group can accept a proton to act as a Brønsted-Lowry base.
- Condensation reactions: The hydrazide group can participate in condensation reactions with carbonyl groups (C=O) to form new C-N bonds.
- Hydrolysis: Under certain conditions, MICH could potentially undergo hydrolysis, where the amide bond in the hydrazide group is broken by water.

